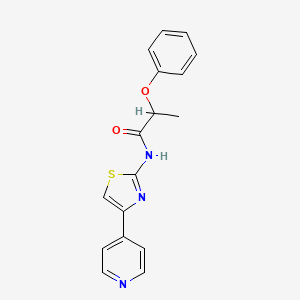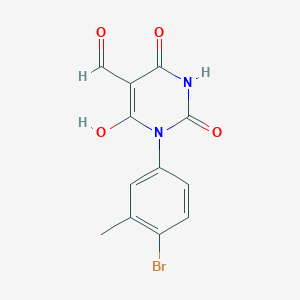
(5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (temperature, pressure, etc.), and any catalysts used.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including bond lengths and angles, the presence of any functional groups, and the overall shape of the molecule (linear, planar, tetrahedral, etc.).Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including any reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, molar mass, and any notable chemical properties.Scientific Research Applications
Chemical Structure and Molecular Interactions
The compound (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is structurally related to other pyrimidine triones. Studies on similar compounds have revealed insights into their molecular interactions. For instance, Silva et al. (2005) studied a variety of pyrimidine triones, highlighting the lack of direction-specific intermolecular interactions in some derivatives (Silva et al., 2005). This could suggest potential stability and reactivity characteristics relevant to (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in chemical reactions and formulations.
Synthetic Applications
Research has demonstrated the potential of pyrimidine triones in synthetic chemistry. Tyrkov & Yurtaeva (2019) explored how 5-(Arylmethylidene)pyrimidine triones react with substituted benzaldehyde oximes, producing novel heterocyclic compounds (Tyrkov & Yurtaeva, 2019). This suggests the utility of (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in generating new chemical entities, possibly useful in drug discovery or material science.
Biological Activity
Compounds structurally similar to (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione have been studied for their biological activities. Yushin et al. (2020) synthesized and tested various pyrimidine triones for antimycobacterial activity, finding some compounds with promising biological activity (Yushin et al., 2020). This suggests potential applications of (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in the development of novel antimicrobial agents.
Spectroscopic and Structural Analysis
The spectroscopic and structural properties of pyrimidine triones have been extensively studied, providing insights into their physical and chemical characteristics. For example, Barakat et al. (2017) conducted a comprehensive analysis of a pyrimidine trione derivative, employing techniques like X-ray crystallography and NMR spectroscopy (Barakat et al., 2017). Such analyses are crucial in understanding the fundamental properties of (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, which can inform its application in various scientific fields.
Safety And Hazards
This involves detailing any known safety information or hazards associated with the compound. This could include toxicity data, handling and storage precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions or applications for the compound. This could be based on its known properties or uses, or on hypotheses based on its structure or reactivity.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-6-hydroxy-2,4-dioxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4/c1-6-4-7(2-3-9(6)13)15-11(18)8(5-16)10(17)14-12(15)19/h2-5,18H,1H3,(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZCMMXZEUMBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2795518.png)
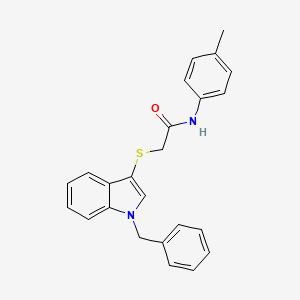
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)
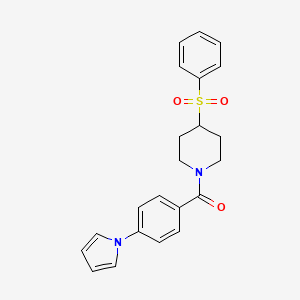
![N-(4-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2795525.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2795528.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2795529.png)
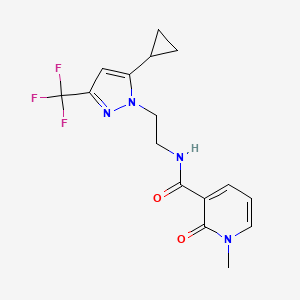
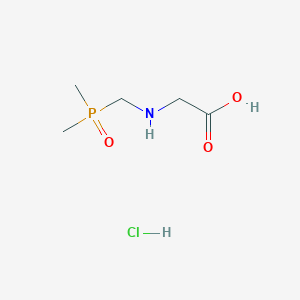
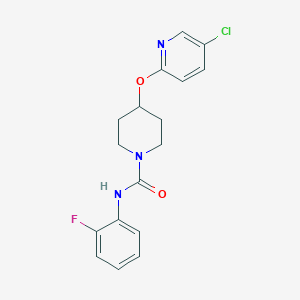
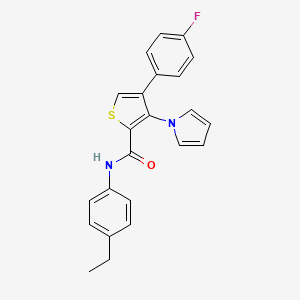
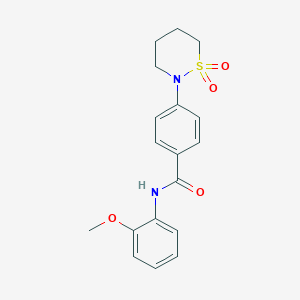
![N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2795538.png)
